molecular formula C15H17NOS B4892476 N-[4-(butan-2-yl)phenyl]thiophene-2-carboxamide

N-[4-(butan-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B4892476
M. Wt: 259.4 g/mol
InChI Key: SODHRHDNLVKYGS-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]thiophene-2-carboxamide can be achieved through several methods. One common approach involves the condensation reaction of thiophene-2-carboxylic acid with 4-(butan-2-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(butan-2-yl)phenyl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the butan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-3-11(2)12-6-8-13(9-7-12)16-15(17)14-5-4-10-18-14/h4-11H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODHRHDNLVKYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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